6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, which includes a chloro substituent and an isopropyl group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method starts with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which undergoes cyclization with hydrazine hydrate to form the pyrazolopyrimidine core . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, continuous manufacturing processes are often employed to ensure consistency and efficiency. These processes may involve the use of flow reactors and automated systems to control reaction parameters precisely . The scalability of these methods allows for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under basic conditions or in the presence of catalysts.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield amino derivatives, while oxidation can produce oxo derivatives.
Scientific Research Applications
6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation.
Biological Studies: It is used in studies to understand its effects on cellular processes, including apoptosis and cell cycle progression.
Pharmaceutical Development: The compound serves as a lead structure for developing new drugs with anticancer and anti-inflammatory properties.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules and derivatives for various applications.
Mechanism of Action
The mechanism of action of 6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the isopropyl group but shares the chloro substituent and core structure.
1-Isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains an additional prop-1-en-2-yl group, which alters its chemical properties and biological activity.
Uniqueness
6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and isopropyl groups enhances its potential as a versatile intermediate in chemical synthesis and as a bioactive molecule in medicinal chemistry.
Properties
Molecular Formula |
C8H9ClN4O |
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Molecular Weight |
212.63 g/mol |
IUPAC Name |
6-chloro-1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H9ClN4O/c1-4(2)13-6-5(3-10-13)7(14)12-8(9)11-6/h3-4H,1-2H3,(H,11,12,14) |
InChI Key |
PEFKACKXDIWDIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=O)NC(=N2)Cl |
Origin of Product |
United States |
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